Fatty Acid Profile vs. Diacetyl
Butter CO₂ extract contains a defined spectrum of long‑chain fatty acids that contribute to its creamy, fatty aroma and fixative behavior, whereas synthetic diacetyl (the primary single‑molecule butter flavorant) is a simple diketone (C₄H₆O₂). The extract's major fatty acids—palmitic acid 29.1%, oleic acid 24.2%, myristic acid 15.5%, lauric acid 6.2%, stearic acid 5.7%, and capric acid 4.9%—provide a multi‑component profile that synthetic diacetyl cannot replicate . This complexity enables a more rounded, tenacious butter note in formulations.
| Evidence Dimension | Major fatty acid composition |
|---|---|
| Target Compound Data | Palmitic 29.1%, Oleic 24.2%, Myristic 15.5%, Lauric 6.2%, Stearic 5.7%, Capric 4.9% |
| Comparator Or Baseline | Synthetic diacetyl: single diketone compound (C₄H₆O₂) |
| Quantified Difference | Butter CO₂ extract provides ≥6 distinct fatty acid classes vs. 1 molecule in synthetic diacetyl |
| Conditions | Gas chromatography analysis of commercial butter CO₂ extract |
Why This Matters
Procurement decisions for natural flavor formulations require multi‑component authenticity that single‑molecule synthetics cannot deliver.
